3',5'-Cyclic dAMP 3',5'-Cyclic dAMP 3',5'-cyclic dAMP is a 3',5'-cyclic purine nucleotide. It has a role as a Saccharomyces cerevisiae metabolite.
Brand Name: Vulcanchem
CAS No.: 1157-33-1
VCID: VC20940451
InChI: InChI=1S/C10H12N5O5P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5-6(19-7)2-18-21(16,17)20-5/h3-7H,1-2H2,(H,16,17)(H2,11,12,13)/t5-,6+,7+/m0/s1
SMILES: C1C2C(COP(=O)(O2)O)OC1N3C=NC4=C(N=CN=C43)N
Molecular Formula: C10H12N5O5P
Molecular Weight: 313.21 g/mol

3',5'-Cyclic dAMP

CAS No.: 1157-33-1

Cat. No.: VC20940451

Molecular Formula: C10H12N5O5P

Molecular Weight: 313.21 g/mol

* For research use only. Not for human or veterinary use.

3',5'-Cyclic dAMP - 1157-33-1

Specification

Description 3',5'-cyclic dAMP is a 3',5'-cyclic purine nucleotide. It has a role as a Saccharomyces cerevisiae metabolite.
CAS No. 1157-33-1
Molecular Formula C10H12N5O5P
Molecular Weight 313.21 g/mol
IUPAC Name 9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-amine
Standard InChI InChI=1S/C10H12N5O5P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5-6(19-7)2-18-21(16,17)20-5/h3-7H,1-2H2,(H,16,17)(H2,11,12,13)/t5-,6+,7+/m0/s1
Standard InChI Key MKMZAENVDZADSW-RRKCRQDMSA-N
Isomeric SMILES C1[C@H]2[C@@H](COP(=O)(O2)O)O[C@H]1N3C=NC4=C(N=CN=C43)N
SMILES C1C2C(COP(=O)(O2)O)OC1N3C=NC4=C(N=CN=C43)N
Canonical SMILES C1C2C(COP(=O)(O2)O)OC1N3C=NC4=C(N=CN=C43)N

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